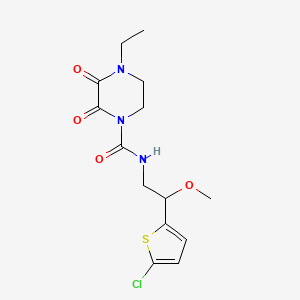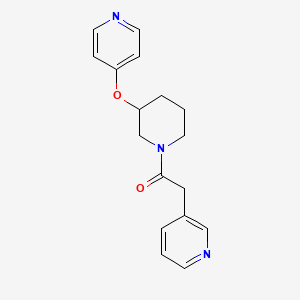
2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, also known as P3P, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. P3P is a small molecule inhibitor that targets the protein-protein interaction between bromodomain-containing protein 4 (BRD4) and acetylated histones. This interaction is known to play a critical role in the regulation of gene expression, making P3P a promising candidate for the development of new treatments for various diseases.
Applications De Recherche Scientifique
Hydrogen-Bonding Patterns
Research on compounds similar to 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone has focused on their hydrogen-bonding patterns. Studies like Balderson et al. (2007) investigated enaminones, including some with structural similarities, observing bifurcated intra- and intermolecular hydrogen bonding, which influences their crystal structures (Balderson et al., 2007).
Corrosion Inhibition
Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes including ligands structurally related to the compound . They found that these complexes exhibit significant corrosion inhibition properties on mild steel in acidic environments (Das et al., 2017).
Synthesis of Building Blocks for Crown Ethers
Nawrozkij et al. (2014) developed a method for synthesizing building blocks for functionalized crown ethers, including derivatives of 1-(pyridin-2-yl)ethan-1,2-diol and 1-(piperidin-2-yl)ethan-1,2-diol. These compounds are valuable for constructing crown ethers with potential applications in various fields (Nawrozkij et al., 2014).
DNA Binding and Cytotoxicity Studies
Kumar et al. (2012) examined Cu(II) complexes of tridentate ligands, including those with pyridine and piperidine motifs, for their DNA binding and cytotoxicity properties. Such studies are crucial in understanding the bioactivity of these complexes, which may have implications in medical and pharmaceutical research (Kumar et al., 2012).
Antibacterial Activity
Research by Merugu et al. (2010) into the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, and their subsequent antibacterial activity, indicates the potential of these compounds in developing new antibacterial agents. This is particularly relevant in the context of increasing antibiotic resistance (Merugu et al., 2010).
Catalysis
Zulu et al. (2020) studied Palladium(II) complexes of (pyridyl)imine ligands, demonstrating their effectiveness as catalysts in the methoxycarbonylation of olefins. Such catalysts are vital in industrial processes, particularly in the synthesis of important organic compounds (Zulu et al., 2020).
Synthesis of Cyclobutenes
Alcaide et al. (2015) revealed a metal-free direct [2+2] cycloaddition reaction of alkynes using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, yielding substituted cyclobutenes. This uncatalyzed protocol is significant for the facile synthesis of cyclobutenes at room temperature (Alcaide et al., 2015).
Propriétés
IUPAC Name |
2-pyridin-3-yl-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(11-14-3-1-7-19-12-14)20-10-2-4-16(13-20)22-15-5-8-18-9-6-15/h1,3,5-9,12,16H,2,4,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIRMBGAPGXAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2691933.png)
![N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2691936.png)
![Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B2691939.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2691940.png)
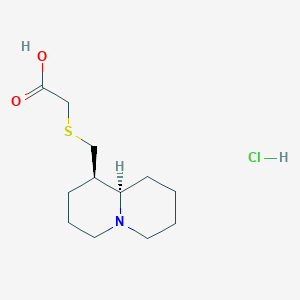
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2691942.png)
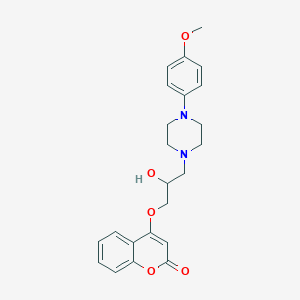
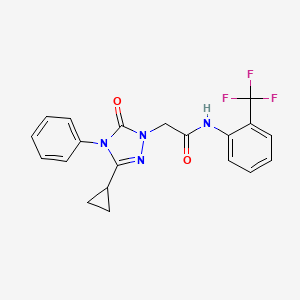
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2691947.png)
![2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid](/img/structure/B2691948.png)
![2-Amino-2-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2691949.png)
![N-(4-cyanophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2691951.png)
![4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2691952.png)
